molecular formula C16H16FNO3 B1344514 3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 913837-60-2

3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid

Cat. No.: B1344514
CAS No.: 913837-60-2
M. Wt: 289.3 g/mol
InChI Key: MWGNHLBNJGHFLI-UHFFFAOYSA-N
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Description

3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a pyrrole derivative with a molecular formula of C16H16FNO3 . This compound is structurally related to a class of molecules that have been investigated as key intermediates in pharmaceutical research, particularly in the synthesis of inhibitors for cholesterol synthesis . Specifically, related trans-6-[2-(substituted-pyrrol-1-yl)alkyl]pyran-2-one compounds function as inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This mechanism is foundational for developing hypolipidemic and hypocholesterolemic agents . As such, this acetylated fluorophenyl pyrrole propanoic acid serves as a valuable chemical building block in medicinal chemistry and drug discovery programs. It is also useful as a standard in analytical method development and validation. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-acetyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-10-14(11(2)19)9-15(18(10)8-7-16(20)21)12-3-5-13(17)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGNHLBNJGHFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCC(=O)O)C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101171128
Record name 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913837-60-2
Record name 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913837-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions: The introduction of the acetyl, fluorophenyl, and methyl groups is achieved through electrophilic aromatic substitution reactions. For instance, acetylation can be performed using acetic anhydride in the presence of a Lewis acid catalyst.

    Final Functionalization: The propanoic acid moiety is introduced via a carboxylation reaction, typically using a Grignard reagent followed by acidic work-up to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone and carboxylic acid groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated derivatives.

Scientific Research Applications

3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors, while the acetyl and methyl groups modulate the compound’s pharmacokinetic properties. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
  • CAS No.: 913837-60-2
  • Molecular Formula: C₁₆H₁₆FNO₃
  • Molecular Weight : 289.30 g/mol
  • Structure: Features a pyrrole core substituted with acetyl, 4-fluorophenyl, and methyl groups, linked to a propanoic acid side chain.

Physicochemical Properties :

  • Purity : Available in unspecified grades; often listed as "discontinued" in commercial catalogs .

Comparison with Structural Analogs

Key Structural Modifications and Physicochemical Properties

The compound belongs to a class of pyrrole-based propanoic acids with variable substituents. Below is a comparative analysis of its closest analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences Hazard Class References
Target Compound 4-Fluorophenyl, acetyl, methyl C₁₆H₁₆FNO₃ 289.30 913837-60-2 Reference compound Not specified
4-Methoxyphenyl Analog 4-Methoxyphenyl replaces 4-fluorophenyl C₁₇H₁₉NO₄ 301.34 913837-62-4 Increased hydrophilicity due to methoxy group Irritant (Hazard Class)
Ethoxycarbonyl Variant Ethoxycarbonyl replaces acetyl C₁₇H₁₉NO₅ 331.37 853104-97-9 Enhanced steric bulk and ester functionality Not specified
Benzothiazolamide Derivative N-(4-methylbenzothiazol-2-yl)propanamide substituent C₂₄H₂₂FN₃O₂S 435.52 N/A Extended conjugation and potential bioactivity Not specified

Impact of Substituents on Properties

Fluorine vs. Molecular weight increases by ~12 g/mol in the methoxy variant.

Acetyl vs. Ethoxycarbonyl :

  • Replacing acetyl with ethoxycarbonyl (CAS 853104-97-9) increases molecular weight by ~42 g/mol and introduces an ester moiety, which may alter reactivity and degradation pathways .

Research and Industrial Relevance

  • Synthetic Utility : These compounds serve as intermediates in organic synthesis, particularly for constructing heterocyclic frameworks with tunable electronic properties .
  • Safety Considerations : The 4-methoxyphenyl analog is classified as an irritant, necessitating careful handling .

Biological Activity

3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid, with the CAS number 913837-60-2, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C16H16FNO3C_{16}H_{16}FNO_3 with a molecular weight of 289.3 g/mol. The structure includes a pyrrole ring substituted with an acetyl group and a fluorophenyl moiety, which may contribute to its biological properties.

PropertyValue
Molecular Weight 289.3 g/mol
Molecular Formula C16H16FNO3
CAS Number 913837-60-2
Smiles Notation CC(c1cc(c2ccc(cc2)F)n(CCC(O)=O)c1C)=O

Antitumor Activity

Research indicates that compounds similar to this compound may exhibit significant antitumor properties. For instance, studies on related pyrrole derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in tumor growth and survival.
  • Signal Transduction Modulation: The compound could potentially alter signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study demonstrated that pyrrole derivatives can inhibit the growth of various cancer cell lines, suggesting that structural modifications like those in this compound could enhance efficacy against tumors.
  • Mechanistic Insights:
    • Research involving similar compounds revealed that they could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Pharmacological Profiles:
    • Preliminary pharmacokinetic studies indicate that such compounds can achieve significant plasma concentrations, which is critical for their therapeutic effectiveness.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of fluorophenyl-substituted pyrrole derivatives typically involves multi-step protocols, including:

  • Knorr pyrrole synthesis or Paal-Knorr cyclization to construct the pyrrole core.
  • Friedel-Crafts acylation or nucleophilic substitution for introducing the acetyl and 4-fluorophenyl groups.
  • Ester hydrolysis to generate the propanoic acid moiety.

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitutions .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve acylation efficiency .
  • Temperature control : Low temperatures (0–5°C) mitigate side reactions during cyclization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyrrole ring (δ 6.5–7.5 ppm) and fluorophenyl group (δ 7.0–7.5 ppm) .
    • ¹³C NMR : Confirm acetyl (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 316.12) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer :

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
    • Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Positive controls : Compare with standard drugs (e.g., ibuprofen for COX-2) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding modes?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2, EGFR). Fluorophenyl groups often occupy hydrophobic pockets .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .

Example Finding :
Docking scores for COX-2 inhibition correlate with experimental IC₅₀ values (R² = 0.89) .

Q. How can regioselectivity challenges in pyrrole functionalization be addressed?

Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM) to control acylation sites .
  • Microwave Synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 80% yield at 150°C for 10 min) .
  • Catalytic Systems : Pd(OAc)₂/Xantphos enables selective C–H activation at the 5-position .

Q. How should researchers resolve contradictions in reported biological data?

Methodological Answer :

  • Meta-Analysis : Compare datasets using tools like RevMan, focusing on variables (e.g., cell lines, assay protocols) .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48 hr exposure vs. 24 hr) .
  • Structural Analogues : Test derivatives to isolate pharmacophores responsible for activity discrepancies .

Example Contradiction :
Anti-inflammatory activity varies between studies (IC₅₀ = 2–10 μM); differences attributed to assay endpoints (COX-2 vs. TNF-α inhibition) .

Safety and Handling

Q. What precautions are essential during experimental handling?

Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

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